5,5-Diphenylbarbituric acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T-2007 typically involves the use of organolithium and organomagnesium species, which are highly reactive and require controlled conditions . The preparation process often includes the following steps:
Formation of Organolithium Species: This involves the reaction of lithium with an organic halide under low temperatures to form the organolithium compound.
Reaction with Electrophiles: The organolithium compound is then reacted with various electrophiles, such as carbonyl compounds, to form the desired product.
Industrial Production Methods
Industrial production of T-2007 may involve the use of flow microreactors to control the highly reactive nature of organolithium and organomagnesium species . This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
T-2007 undergoes several types of chemical reactions, including:
Oxidation: T-2007 can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involving T-2007 typically use reagents like lithium aluminum hydride or sodium borohydride.
Substitution: T-2007 can undergo substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of T-2007 may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
T-2007 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on neurotransmitter receptors, particularly AMPA and GABA receptors.
Medicine: Investigated for its potential therapeutic applications in neurological disorders due to its receptor modulation properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of T-2007 involves its interaction with neurotransmitter receptors. As an AMPA receptor antagonist, T-2007 inhibits the action of glutamate at these receptors, reducing excitatory neurotransmission. Conversely, as a GABA receptor agonist, T-2007 enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system . These dual actions make T-2007 a compound of interest for studying neurological pathways and potential therapeutic interventions.
Comparison with Similar Compounds
Similar Compounds
T-2006: Another AMPA receptor antagonist with similar properties but different molecular structure.
T-2008: A compound with both AMPA receptor antagonistic and GABA receptor agonistic properties, similar to T-2007.
Uniqueness of T-2007
T-2007 stands out due to its balanced dual action on both AMPA and GABA receptors, making it a unique tool for studying the interplay between excitatory and inhibitory neurotransmission. Its specific molecular structure also provides distinct pharmacokinetic and pharmacodynamic profiles compared to similar compounds.
Properties
CAS No. |
21914-07-8 |
---|---|
Molecular Formula |
C16H12N2O3 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
5,5-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H12N2O3/c19-13-16(11-7-3-1-4-8-11,12-9-5-2-6-10-12)14(20)18-15(21)17-13/h1-10H,(H2,17,18,19,20,21) |
InChI Key |
IKVPZYAOGOJTLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |
Appearance |
Solid powder |
21914-07-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
64038-07-9 (mono-hydrochloride salt) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5,5-diphenylbarbituric acid 5,5-diphenylbarbituric acid, monosodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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